4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine
Descripción
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine is a pyrimidine derivative featuring a 2-fluorophenyl-substituted piperazine ring at position 4, a methoxymethyl group at position 6, and a phenyl group at position 2. The 2-fluorophenyl-piperazine moiety is known to enhance binding affinity to serotonin and dopamine receptors, while the methoxymethyl group may improve solubility and pharmacokinetic properties .
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-28-16-18-15-21(25-22(24-18)17-7-3-2-4-8-17)27-13-11-26(12-14-27)20-10-6-5-9-19(20)23/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVFDMUBFCNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of 4,6-Dichloro-2-phenylpyrimidine
The SNAr pathway begins with 4,6-dichloro-2-phenylpyrimidine, a versatile intermediate allowing sequential substitution. Preparation involves:
Methoxymethyl Incorporation at Position 6
The 6-chloro group undergoes nucleophilic displacement with sodium methoxymethylide (generated from methoxymethyl chloride and sodium hydride):
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 8 hours.
- Challenges : Competing elimination reactions necessitate slow reagent addition, yielding 68% of the desired product.
Morita-Baylis-Hillman (MBH) Adduct Cyclization
MBH Reaction for Pyrimidine Core Assembly
This method constructs the pyrimidine ring with pre-installed substituents:
- MBH adduct formation : Reacting 4-methoxymethylbenzaldehyde with methyl propiolate in the presence of MgI₂ (20 mol%) yields α-(hydroxymethyl) acrylate.
- Oxidation : Dess-Martin periodinane converts the adduct to an α-iodomethylene β-keto ester, critical for cyclization.
- Cyclocondensation : Treatment with benzamidine hydrochloride in ethanol at reflux forms 6-(methoxymethyl)-2-phenylpyrimidine-4-ol (75% yield).
Piperazine Coupling via Mitsunobu Reaction
The 4-hydroxyl group is functionalized using Mitsunobu conditions:
- Reagents : 4-(2-Fluorophenyl)piperazine, triphenylphosphine, diethyl azodicarboxylate (DEAD).
- Solvent : Dry dichloromethane, 24 hours at room temperature.
- Outcome : 82% yield after silica gel chromatography.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura for Phenyl Group Installation
For analogs requiring late-stage diversification, the 2-phenyl group is introduced via Suzuki coupling:
- Substrate : 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-2-yl triflate.
- Conditions : Pd(PPh₃)₄ (5 mol%), phenylboronic acid (1.2 equiv.), Na₂CO₃ (2 equiv.), dioxane/water (4:1), 90°C, 12 hours.
- Yield : 76% with >95% purity by NMR.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SNAr | Dichloropyrimidine → SNAr ×2 | 58 | 98 | High |
| MBH Cyclization | MBH → Oxidation → Cyclization | 62 | 95 | Moderate |
| Cross-Coupling | Triflate formation → Suzuki | 52 | 97 | Low |
Advantages of SNAr : Scalability and commercial availability of dichloropyrimidine intermediates.
MBH Strength : Built-in methoxymethyl group avoids post-functionalization.
Critical Challenges and Optimization
Regioselectivity in SNAr Reactions
Competing reactivity at pyrimidine positions 4 and 6 is mitigated by:
Análisis De Reacciones Químicas
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine exhibits significant antitumor properties. It has been studied for its ability to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation.
Case Study: In vitro studies demonstrated that the compound effectively inhibited the growth of acute myeloid leukemia (AML) cell lines, such as MV4-11, with IC50 values indicating potent activity. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Centrally Acting Antidepressant
The compound's structural similarity to known antidepressants suggests potential applications in treating mood disorders. Preliminary studies have shown that it may act as a serotonin receptor modulator.
Findings: In animal models, administration of the compound resulted in decreased depressive-like behaviors, indicating its potential as a novel antidepressant agent. Further investigation into its pharmacodynamics is warranted to elucidate the underlying mechanisms .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.
Mechanism: The compound may exert neuroprotective effects by inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition could lead to increased levels of serotonin and dopamine, contributing to improved cognitive function and mood stabilization .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. The following table summarizes key findings related to substituent effects on biological activity:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methoxymethyl | Enhances solubility | N/A | Improves bioavailability |
| Fluorophenyl | High affinity | N/A | Increases binding to target receptors |
| Piperazine | Essential for activity | N/A | Provides structural stability |
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural similarities with other pyrimidine derivatives bearing piperazine or fluorophenyl groups. Below is a detailed comparison with key analogs:
Key Observations
Substituent Effects on Bioactivity: The methoxymethyl group in the target compound may confer better solubility compared to the methylthio or sulfonyl groups in analogs like 4d and the sulfonyl-pyrimidine derivative .
Synthetic Pathways: Piperazine-substituted pyrimidines are typically synthesized via nucleophilic substitution or coupling reactions. For example, compound 4d was synthesized with a 70% yield using a Knoevenagel condensation approach , whereas sulfonyl-containing analogs (e.g., ) require sulfonylation of the piperazine ring .
Computational Insights :
- Molecular docking studies (e.g., AutoDock4) suggest that fluorophenyl-piperazine derivatives exhibit selective binding to CNS receptors due to hydrophobic interactions with the fluorophenyl group and hydrogen bonding with the piperazine nitrogen .
Actividad Biológica
The compound 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its structure features a piperazine moiety, which is known for its versatility in drug design, particularly in the development of central nervous system (CNS) agents and other therapeutic compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.39 g/mol . The presence of the 2-fluorophenyl and methoxymethyl substituents contributes to its biological activity, influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.39 g/mol |
| CAS Number | 913247-58-2 |
Research indicates that this compound acts primarily as a serotonin receptor modulator , particularly targeting the 5-HT_1A receptor. This interaction is crucial as it plays a significant role in mood regulation, anxiety, and various neuropsychiatric disorders. The piperazine ring enhances binding affinity to these receptors, making it a candidate for further development as an anxiolytic or antidepressant agent.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antidepressant-like effects : Compounds targeting the 5-HT_1A receptor have shown promise in alleviating symptoms of depression.
- Anxiolytic properties : The modulation of serotonin pathways suggests potential use in treating anxiety disorders.
For instance, a study highlighted that derivatives with similar structural motifs exhibited significant binding affinities to serotonin receptors, with some achieving IC50 values in the nanomolar range, indicating potent activity against these targets .
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Animal models have shown that administration leads to:
- Reduction in anxiety-like behavior : Behavioral assays such as the elevated plus maze and forced swim test demonstrated significant reductions in anxiety-related behaviors.
- Improvement in cognitive functions : Tasks assessing memory and learning capabilities indicated enhanced performance following treatment.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Case Study 1 : A derivative structurally related to our compound was tested for its effects on anxiety and depression in rodent models. Results showed a statistically significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent .
- Case Study 2 : Another study focused on the pharmacological profile of piperazine derivatives, including those similar to our compound. The findings indicated strong interactions with serotonin receptors and a favorable safety profile, making them candidates for further clinical development .
Q & A
Basic: What are the recommended synthetic routes for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrimidine core via cyclocondensation of substituted amidines with β-keto esters.
- Step 2: Introduction of the 2-fluorophenylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3: Functionalization of the 6-position with methoxymethyl groups using alkylation agents like chloromethyl methyl ether under basic conditions .
Key Considerations:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Reaction monitoring by TLC or HPLC to ensure intermediate purity (>95%) .
Basic: How is the structural integrity of this compound validated?
Answer:
Use a combination of:
- X-ray Crystallography: Resolves bond lengths (e.g., C-N piperazine bonds: ~1.35–1.40 Å) and dihedral angles (e.g., fluorophenyl ring twist: 12.8° relative to pyrimidine plane) .
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 406.19) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor subtypes (e.g., 5-HT₁A vs. D₂ antagonism).
- Compound Purity: Impurities >5% (e.g., unreacted piperazine intermediates) skew dose-response curves. Validate purity via HPLC (retention time: 8.2 min, C18 column) .
- Solubility Issues: Use DMSO stock solutions <1% v/v to avoid solvent interference .
Methodological Fixes:
- Replicate assays in triplicate with internal controls (e.g., clozapine for receptor binding).
- Apply statistical models (e.g., ANOVA with post-hoc Tukey test) to assess significance .
Advanced: What strategies optimize reaction yields for piperazine-pyrimidine coupling?
Answer:
Optimize using:
- Catalytic Systems: Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (yield: 65–80%) vs. Ullmann conditions (CuI/1,10-phenanthroline, yield: 50–60%) .
- Solvent Screening: DMF or toluene at 110°C improves regioselectivity .
- Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h with comparable yields .
Table 1: Yield Comparison Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene | 110 | 12 | 78 |
| CuI/Phen | DMF | 120 | 24 | 52 |
Advanced: How to design in vivo studies for neuropharmacological activity?
Answer:
Experimental Design:
- Animal Models: Use Sprague-Dawley rats for forced swim tests (depression) or Morris water maze (cognitive effects).
- Dosing: 10–50 mg/kg intraperitoneal, dissolved in 10% Tween-80/saline .
- Control Groups: Include vehicle and positive controls (e.g., fluoxetine for antidepressant activity).
Analytical Methods:
- Microdialysis: Monitor serotonin/dopamine levels in prefrontal cortex .
- Immunohistochemistry: Quantify c-Fos expression in limbic regions .
Ethical Considerations:
Basic: What analytical techniques quantify metabolic stability?
Answer:
- Liver Microsome Assay: Incubate compound (1 µM) with rat/human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- Half-Life Calculation: Use first-order kinetics (t₁/₂ = ln2/k), where k is the elimination rate constant.
- CYP450 Inhibition Screening: Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) .
Advanced: How to address low aqueous solubility in formulation?
Answer:
- Co-Solvent Systems: 20% PEG-400 increases solubility 10-fold (from 0.1 mg/mL to 1.2 mg/mL) .
- Nanoparticle Encapsulation: PLGA nanoparticles (size: 150 nm, PDI <0.2) improve bioavailability by 40% .
- Salt Formation: Hydrochloride salt (melting point: 210–215°C) enhances stability in acidic buffers .
Advanced: What computational methods predict receptor binding modes?
Answer:
- Molecular Docking (AutoDock Vina): Dock compound into 5-HT₁A receptor (PDB: 7E2Z). Prioritize poses with hydrogen bonds to Ser159 and hydrophobic interactions with Phe361 .
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; RMSD <2.0 Å indicates stable binding .
- Pharmacophore Modeling (MOE): Identify critical features: fluorophenyl (aromatic), piperazine (basic nitrogen), methoxymethyl (hydrogen bond acceptor) .
Basic: What safety protocols handle fluorinated intermediates?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for reactions releasing HF (e.g., fluorophenyl Grignard reactions) .
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How to resolve discrepancies in crystallographic vs. computational conformations?
Answer:
Discrepancies arise from:
- Crystal Packing Effects: Hydrogen bonds (e.g., C–H⋯O in crystal lattice) distort gas-phase optimized structures .
- Solution vs. Solid-State Dynamics: NMR NOESY detects solution conformations; compare with X-ray torsional angles .
Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
